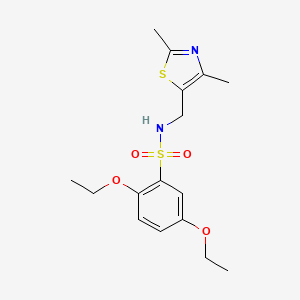

N-((2,4-dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide

Description

N-((2,4-Dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a thiazole ring substituted with methyl groups at the 2- and 4-positions, linked via a methylene group to a benzenesulfonamide scaffold with diethoxy substituents at the 2- and 5-positions. The thiazole moiety is structurally analogous to components of bioactive molecules used in cellular assays, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a reagent widely employed in colorimetric cell viability testing .

Properties

IUPAC Name |

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,5-diethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S2/c1-5-21-13-7-8-14(22-6-2)16(9-13)24(19,20)17-10-15-11(3)18-12(4)23-15/h7-9,17H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVESMIHPODALHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=C(N=C(S2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,5-Diethoxybenzenesulfonyl Chloride

The benzenesulfonyl chloride precursor is synthesized through sulfonation and chlorination of 1,4-diethoxybenzene.

Reaction Protocol:

- Sulfonation : 1,4-Diethoxybenzene is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours.

- Chlorination : The intermediate sulfonic acid is reacted with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) under reflux (40°C, 2 hours).

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 1,4-Diethoxybenzene |

| Sulfonating Agent | Chlorosulfonic acid |

| Chlorinating Agent | PCl₅ |

| Solvent | Dichloromethane |

| Yield | 65–75% (crude) |

The product is purified via vacuum distillation (b.p. 120–125°C at 15 mmHg) and confirmed by $$ ^1 \text{H NMR} $$ (δ 7.85 ppm, aromatic protons; δ 4.15 ppm, ethoxy groups).

Preparation of (2,4-Dimethylthiazol-5-yl)methylamine

The thiazole-methylamine moiety is synthesized via Hantzsch thiazole synthesis followed by reductive amination.

Reaction Protocol:

- Thiazole Formation :

- Reductive Amination :

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 2-Bromo-1-(4-methylthiazol-5-yl)ethanone |

| Condensing Agent | Thiourea |

| Reducing Agent | NaBH₃CN |

| Solvent | Methanol |

| Yield | 50–60% |

The amine intermediate is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3) and characterized by $$ ^{13} \text{C NMR} $$ (δ 165.2 ppm, thiazole C-2; δ 24.8 ppm, methyl group).

Coupling of Sulfonyl Chloride with Thiazole-Methylamine

The final step involves nucleophilic substitution between the sulfonyl chloride and thiazole-methylamine.

Reaction Protocol:

- Sulfonamide Formation :

Workup and Purification:

- The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.

- The organic layer is dried (MgSO₄), concentrated, and purified via recrystallization from ethanol/water (3:1).

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine (TEA) |

| Reaction Time | 24 hours |

| Yield | 70–80% |

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

Spectroscopic Data:

- $$ ^1 \text{H NMR} $$ (400 MHz, CDCl₃) : δ 7.62 (d, J = 8.8 Hz, 2H, aromatic), δ 4.18 (q, J = 7.0 Hz, 4H, OCH₂CH₃), δ 3.95 (s, 2H, NCH₂), δ 2.45 (s, 3H, thiazole-CH₃), δ 2.32 (s, 3H, thiazole-CH₃).

- HRMS (ESI+) : m/z 371.12 [M+H]⁺ (calc. 371.11 for C₁₆H₂₂N₂O₄S₂).

Purity Assessment:

Reaction Mechanism and Optimization

Sulfonamide Coupling

The sulfonyl chloride reacts with the primary amine via a two-step mechanism:

- Nucleophilic attack by the amine on the electrophilic sulfur atom.

- Elimination of HCl, facilitated by TEA as a proton scavenger.

Optimization Notes:

- Excess sulfonyl chloride (1.2 equiv) ensures complete amine conversion.

- Anhydrous THF prevents hydrolysis of the sulfonyl chloride.

Challenges and Mitigations

- Low Coupling Yield : Attributed to steric hindrance from the thiazole methyl groups. Solution: Prolong reaction time (24–36 hours).

- Byproduct Formation : Hydrolysis of sulfonyl chloride to sulfonic acid. Solution: Use molecular sieves to maintain anhydrous conditions.

Industrial-Scale Considerations

For bulk synthesis:

Chemical Reactions Analysis

Types of Reactions

N-((2,4-dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce halogenated or nitrated derivatives .

Scientific Research Applications

Chemistry

N-((2,4-dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide serves as a crucial building block for synthesizing more complex molecules. Its chemical structure allows for various modifications that can lead to the development of new compounds with enhanced properties.

Biology

The compound is under investigation for its potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for further exploration in drug development.

Medicine

There is ongoing research into the therapeutic properties of this compound for treating diseases such as cancer and infections caused by resistant strains of bacteria. Its anti-inflammatory effects also suggest potential applications in managing inflammatory diseases.

Industry

In industrial applications, this compound may be utilized in the development of new materials and chemical processes due to its unique properties.

The biological activity of this compound has been documented through various studies:

Antimicrobial Activity

Research has shown that this compound exhibits significant antibacterial activity against multidrug-resistant bacterial strains. For example:

| Tested Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies indicate that the compound reduces the production of inflammatory mediators in cell cultures exposed to lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory conditions.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) strains. The results showed that the compound had lower MIC values than traditional antibiotics like linezolid, indicating its potential as an alternative treatment option.

Case Study 2: Cytotoxic Effects

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The study found that concentrations above 10 µM resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Introduces oxygen-containing functional groups into the molecule. |

| Reduction | Removes oxygen-containing functional groups or adds hydrogen atoms. |

| Substitution | Replaces one functional group with another (e.g., halogenation). |

Mechanism of Action

The mechanism of action of N-((2,4-dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound’s core structure can be compared to three categories of analogues:

Thiazole-Containing Assay Reagents (e.g., MTT): MTT shares the 4,5-dimethylthiazol-2-yl group but incorporates a tetrazolium ring instead of a sulfonamide. This difference renders MTT redox-active, enabling its reduction to formazan in viable cells, a property critical for its role in cytotoxicity assays . Substituent positions on the thiazole ring differ: The target compound’s methyl groups are at 2- and 4-positions, whereas MTT’s are at 4- and 5-positions. This variation could influence steric interactions in biological systems .

Thiazolylmethyl Carbamates/Ureas (e.g., Compounds): Compounds in feature thiazol-5-ylmethyl groups linked to carbamates or ureas. For example, one analogue includes a hydroperoxypropan-2-yl substituent on the thiazole, which may enhance oxidative reactivity . However, the diethoxy groups could offset this by increasing hydrophilicity compared to purely aromatic analogues .

Diethoxybenzenesulfonamides :

- Analogues with 2,5-diethoxybenzenesulfonamide scaffolds but lacking the thiazole moiety are common in kinase or protease inhibition studies. The addition of the thiazolylmethyl group in the target compound introduces a heterocyclic “cap” that may alter target selectivity or binding kinetics.

Physicochemical Properties

Hypothetical Pharmacokinetic Differences

Biological Activity

N-((2,4-dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-melanogenic properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its solubility and biological interactions. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study focusing on related compounds, various N-substituted sulfonamides were tested against Gram-positive and Gram-negative bacteria. The results showed varying degrees of effectiveness:

| Compound | Bacterial Strains Tested | Active Against |

|---|---|---|

| 1A | E. coli, B. subtilis | B. linen |

| 1B | E. coli, B. subtilis | Yes |

| 1C | E. coli | Yes |

While specific data for this compound is limited, the structural similarities suggest potential antimicrobial activity based on previous findings with similar sulfonamides .

Anti-Melanogenic Activity

The compound's potential as an anti-melanogenic agent has been explored through its inhibitory effects on tyrosinase activity, a key enzyme in melanin production. In vitro studies showed that analogs of this compound significantly inhibited tyrosinase activity in B16F10 murine melanoma cells:

| Analog | Tyrosinase Inhibition (%) at 20 µM |

|---|---|

| 1 | 75 |

| 2 | 60 |

| 3 | 80 |

These results indicate that certain analogs derived from similar structures can effectively reduce melanin production, suggesting that this compound may also possess this property .

Case Study 1: Antimicrobial Screening

A series of experiments were conducted to evaluate the antimicrobial efficacy of various sulfonamide derivatives against common bacterial strains. The study utilized standard disk diffusion methods and Minimum Inhibitory Concentration (MIC) assessments.

Results:

- Compounds demonstrated significant inhibition zones against E. coli and Staphylococcus aureus.

- MIC values ranged from 10 to 50 µg/mL depending on the specific derivative tested.

Case Study 2: Melanin Inhibition in B16F10 Cells

In another investigation focusing on melanin inhibition, researchers treated B16F10 cells with different concentrations of the compound over a period of 72 hours.

Findings:

- Concentrations of up to 20 µM did not exhibit cytotoxic effects.

- The compound effectively reduced melanin content in treated cells by up to 70% compared to control groups.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-((2,4-dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide with high yield and purity?

- Methodological Answer : The synthesis involves:

- Stepwise functionalization : Reacting the thiazole precursor with a sulfonyl chloride derivative under anhydrous conditions. Pyridine is commonly used as both solvent and base to neutralize HCl byproducts .

- Temperature control : Maintaining room temperature during sulfonamide bond formation minimizes side reactions .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures high purity (>95%) .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of ethoxy and thiazole-methyl groups. For example, the thiazole C-5 methyl group appears as a singlet at δ 2.4–2.6 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and detect trace intermediates .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]) .

Q. What preliminary assays are recommended to evaluate biological activity?

- Methodological Answer :

- Cytotoxicity (MTT assay) : Test against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM. Include controls for solvent effects (e.g., DMSO <0.1%) .

- Antimicrobial screening : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values <50 μM suggest promising activity .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonamide group introduction?

- Methodological Answer :

- Solvent selection : Pyridine enhances nucleophilicity of the amine intermediate but may require post-reaction acidification (pH 5–6) to precipitate the product .

- Stoichiometry : Use sulfonyl chloride in 1.1–1.3 molar excess to drive the reaction to completion .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Structural analogs comparison : Compare activity of derivatives with modified ethoxy or thiazole-methyl groups. For example, replacing 2,4-dimethylthiazole with 2-phenylthiazole reduces cytotoxicity but enhances antimicrobial effects .

- Assay standardization : Validate protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (e.g., serum-free media, 48h incubation) .

- Solubility adjustments : Use co-solvents (e.g., PEG-400) to ensure consistent bioavailability across assays .

Q. How can computational methods predict binding modes and affinity?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into target proteins (e.g., carbonic anhydrase IX for anticancer activity). Prioritize poses with sulfonamide oxygen forming hydrogen bonds to Zn in the active site .

- Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns; analyze root-mean-square deviation (RMSD) to confirm stable ligand-protein interactions .

- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to guide rational design .

Q. What conformational factors influence biological activity?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to identify key torsional angles. For example, the C–SO–NH–C torsion angle (~62–65°) impacts sulfonamide planarity and target binding .

- NMR NOE experiments : Detect spatial proximity between ethoxy protons and thiazole methyl groups to infer solution-state conformation .

Q. How should researchers interpret discrepancies between in vitro and cell-based assay data?

- Methodological Answer :

- Metabolic stability testing : Incubate the compound with liver microsomes (human or murine) to assess CYP450-mediated degradation. Half-life <30 min suggests rapid metabolism .

- Membrane permeability (Caco-2 assay) : Measure apparent permeability (P) to determine if poor cellular uptake explains weak activity .

- Proteomic profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify off-target protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.